molecular formula C14H20N2O2 B3253770 n-Cbz-trans-1,4-cyclohexanediamine CAS No. 227017-99-4

n-Cbz-trans-1,4-cyclohexanediamine

Cat. No.: B3253770
CAS No.: 227017-99-4
M. Wt: 248.32 g/mol
InChI Key: JQVBZZUMWRXDSQ-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexanediamine (B8721093) Scaffolds in Organic Synthesis

Cyclohexanediamine scaffolds are fundamental building blocks in organic synthesis, prized for their rigid, well-defined three-dimensional structures. The cyclohexane (B81311) ring exists predominantly in a stable chair conformation, which imparts predictable spatial arrangements to its substituents. The trans-configuration of the 1,4-diamine, in particular, places the two amino groups in a diaxial or diequatorial orientation, spanning the breadth of the ring. This defined geometry is highly advantageous in the construction of targeted molecular frameworks.

These diamines are not merely passive scaffolds; they are reactive components in a multitude of chemical transformations. They serve as essential monomers in the synthesis of polymers such as polyamides and polyureas, contributing to materials with enhanced thermal stability and mechanical properties. rsc.org The synthesis of 1,4-cyclohexanediamine often starts from precursors like p-phenylenediamine (B122844) or cyclohexane-1,4-dicarboxylic acid, typically yielding a mixture of cis and trans isomers that necessitate separation. google.comchemicalbook.comgoogle.com The ability to isolate the pure trans-isomer is crucial for applications where stereochemistry dictates function. chemicalbook.com

Significance of Chiral trans-1,4-Diamine Architectures in Chemical Sciences

When the cyclohexanediamine scaffold is chiral, its utility expands dramatically, particularly in the realm of asymmetric synthesis and catalysis. myuchem.com Chiral diamines are renowned as privileged ligands that can coordinate to metal centers, creating catalysts capable of inducing high levels of stereoselectivity in chemical reactions. mdpi.comchemrxiv.org These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoisomer.

The significance of chiral cyclohexanediamine derivatives is exemplified by the platinum-based anticancer drug, oxaliplatin (B1677828), which incorporates a chiral (1R,2R)-1,2-cyclohexanediamine ligand. researchgate.netnih.gov This ligand is not just a passive carrier for the platinum atom but plays an active role in the drug's mechanism of action and its ability to overcome certain types of drug resistance. nih.gov While much of the focus has been on 1,2-diamines, the principles of using a rigid chiral scaffold to control reactivity are directly applicable to 1,4-diamine architectures, opening avenues for new catalyst and drug design. The resolution of racemic diamine mixtures into their constituent enantiomers is a key enabling technology in this field. researchgate.netacs.org

Rationale for Investigating N-Cbz-trans-1,4-cyclohexanediamine as a Key Synthetic Intermediate

The synthetic utility of trans-1,4-cyclohexanediamine is significantly enhanced through the strategic use of protecting groups. The presence of two reactive amino groups requires a method for differentiating them to achieve selective functionalization. This is precisely the role of this compound.

The Carboxybenzyl (Cbz or Z) group, introduced in the 1930s by Leonidas Zervas, is a classic amine protecting group that has remained indispensable in organic synthesis, particularly in peptide chemistry. total-synthesis.comwikipedia.org By reacting trans-1,4-cyclohexanediamine with one equivalent of benzyl (B1604629) chloroformate, one of the two amino groups is selectively converted into a stable carbamate (B1207046), rendering it unreactive to many reagents. total-synthesis.comwikipedia.org This mono-protection strategy yields this compound, an intermediate with a single free amino group available for further chemical modification.

This intermediate is highly valuable because it allows for a sequential and controlled synthetic route. A desired chemical moiety can be introduced at the free amine, followed by the removal of the Cbz group to reveal the second amino group for a subsequent, different reaction. The Cbz group is notably stable under a variety of conditions but can be cleanly removed, most commonly by catalytic hydrogenolysis, a process that does not harm most other functional groups. wikipedia.org The use of the related N-Boc-trans-1,4-cyclohexanediamine as an intermediate in the synthesis of a vasopressin V1A receptor antagonist underscores the power of this mono-protection strategy in drug discovery. scbt.com

Interactive Table: Comparison of Common Amine Protecting Groups
Protecting Group Abbreviation Structure Typical Reagent for Introduction Key Deprotection Method(s) Stability
Carboxybenzyl Cbz, Z C₇H₇O₂- Benzyl Chloroformate (Cbz-Cl) Catalytic Hydrogenolysis (H₂, Pd/C) Stable to mild acid and base
tert-Butoxycarbonyl Boc C₅H₉O₂- Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong Acid (e.g., TFA, HCl) Stable to base and hydrogenolysis
Fluorenylmethyloxycarbonyl Fmoc C₁₅H₁₁O₂- Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) Stable to acid and hydrogenolysis

Research Objectives and Scope of Academic Inquiry into the Compound

The primary research objective for investigating this compound is to leverage it as a versatile building block for the synthesis of complex, high-value molecules. The scope of this inquiry is broad, spanning several key areas of chemical science:

Asymmetric Catalysis: Researchers aim to use the intermediate to construct novel chiral ligands. By reacting the free amine with a chiral auxiliary or another ligand fragment, and then potentially modifying the second amine after deprotection, new classes of ligands for stereoselective metal-catalyzed reactions can be developed.

Pharmaceutical Synthesis: The scaffold is a valuable starting point for medicinal chemists. The defined stereochemistry and the ability to introduce diverse functional groups make it an ideal platform for creating libraries of compounds to be screened for biological activity. Research into derivatives of oxaliplatin, for example, involves modifying the cyclohexanediamine backbone to improve efficacy and reduce side effects. nih.gov

Materials Science: The intermediate can be used to synthesize precisely defined monomers for advanced polymers and supramolecular assemblies. The rigid diamine core can impart desirable properties like thermal stability, while the functional groups introduced via the intermediate can control intermolecular interactions and material morphology.

Academic inquiry focuses on optimizing the synthesis of the intermediate itself, exploring the reactivity of its free amino group, and developing novel synthetic methodologies that showcase its utility in constructing functional target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBZZUMWRXDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933643
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149423-70-1, 149423-77-8
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-trans-1,4-cyclohexanediamine
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Advanced Synthetic Methodologies for N Cbz Trans 1,4 Cyclohexanediamine

Strategies for the Enantioselective and Diastereoselective Synthesis of trans-1,4-Cyclohexanediamine Precursors

The production of enantiomerically and diastereomerically pure trans-1,4-cyclohexanediamine is a critical first step. This section explores optimized catalytic hydrogenation protocols and chiral resolution techniques to achieve this.

Optimized Catalytic Hydrogenation Protocols for Cyclohexanediamine (B8721093) Production

Catalytic hydrogenation of p-phenylenediamine (B122844) is a primary route to 1,4-cyclohexanediamine. researchgate.netnih.gov However, this process typically yields a mixture of cis and trans isomers. google.com Achieving a high trans-to-cis ratio is a significant challenge. Research has shown that ruthenium-based catalysts are effective for this transformation. For instance, using a 5% Ru/Al2O3 catalyst in water at 90°C and 4 MPa of H2 pressure resulted in an 80% conversion of 1,4-phenylenediamine with 87% selectivity to 1,4-cyclohexanediamine. researchgate.net The choice of solvent and reaction time are crucial parameters, as longer reaction times can decrease the selectivity for the desired diamine. researchgate.net

Another approach involves the use of a ruthenium catalyst on a mesoporous carbon support (10% Ru/MC) with LiOH as a promoter in isopropanol. researchgate.net Under optimized conditions of 120°C and 8 MPa, a 100% conversion of 1,4-phenylenediamine and a 92% yield of 1,4-diaminocyclohexane were achieved, though the cis/trans ratio was approximately 65:35. researchgate.net Furthermore, highly dispersed ruthenium on a carbon nitride support (Ru/g-C3N4) has demonstrated a 100% conversion of p-phenylenediamine with over 86% selectivity to 1,4-cyclohexanediamine under mild conditions. nih.gov The basic nature of the carbon nitride support is believed to contribute to the high selectivity for aromatic ring hydrogenation. nih.gov

The cis/trans isomer ratio can be influenced by the catalyst system and reaction conditions. For example, hydrogenation of p-phenylenediamine over nickel or cobalt catalysts can produce 1,4-cyclohexanediamine. chemicalbook.com Isomerization of a cis-rich mixture to a more thermodynamically stable trans-rich mixture can be achieved using a ruthenium catalyst in the presence of hydrogen and ammonia (B1221849). google.com

CatalystSupportPromoter/SolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)trans:cis Ratio
5% Rh/Al2O3AluminaSupercritical CO2808>9593 (cyclohexylamine from aniline)-
5% Ru/Al2O3AluminaWater9048087-
10% Ru/MCMesoporous CarbonLiOH/Isopropanol12081009235:65
Ru/g-C3N4Carbon Nitride-Mild-100>86-

Chiral Resolution Techniques for Isomeric Purification of 1,4-Cyclohexanediamine

Given that hydrogenation often produces a mixture of stereoisomers, chiral resolution is a crucial step for obtaining the pure trans-enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, followed by separation through crystallization. wikipedia.orglibretexts.org

For 1,2-diaminocyclohexane, L-(+)-tartaric acid is an effective chiral resolving agent, allowing for the isolation of the optically pure (1R,2R)- and (1S,2S)-enantiomers through fractional crystallization of the diastereomeric salts. researchgate.net This principle can be extended to 1,4-cyclohexanediamine. Other chiral resolving agents used for amines include (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

An alternative to classical resolution is the use of enzymes. Transaminases have been investigated for the stereoselective production of trans-4-substituted cyclohexane-1-amines. nih.gov These enzymes can selectively deaminate the cis-diastereomer from a cis/trans mixture, allowing for the enrichment and isolation of the desired trans-isomer. nih.gov This biocatalytic approach offers a highly selective and potentially more sustainable route to the pure trans-diamine.

Regioselective and Stereoselective N-Cbz Protection of trans-1,4-Cyclohexanediamine

Once the pure trans-1,4-cyclohexanediamine is obtained, the next critical step is the selective protection of one of the amino groups with a carboxybenzyl (Cbz) group.

Reaction Conditions and Methodological Enhancements for Carbamate (B1207046) Formation

The formation of the Cbz-protected amine is typically achieved by reacting the diamine with benzyl (B1604629) chloroformate or a related Cbz-donating reagent. organic-chemistry.org A general and regioselective method for the mono-N-protection of aromatic amines has been developed which does not affect aliphatic amino groups. organic-chemistry.org However, for aliphatic diamines like 1,4-cyclohexanediamine, controlling the reaction to achieve monoprotection is key. The use of alkyl phenyl carbonates as electrophiles provides a simple and selective method for preparing mono-carbamate-protected diamines. kiku.dk This method is applicable for the introduction of Boc, Cbz, and Alloc protecting groups. kiku.dk

Control of Monoprotection vs. Diprotection Strategies

Achieving selective monoprotection of a symmetrical diamine is a significant synthetic challenge. scielo.org.mxresearchgate.net A common strategy to favor monoprotection is to use a large excess of the diamine relative to the protecting group precursor. kiku.dk However, this is not ideal when the diamine is a valuable intermediate. kiku.dk

An effective "one-pot" procedure for the mono-Boc protection of diamines involves the in-situ generation of one equivalent of HCl from chlorotrimethylsilane (B32843) (Me3SiCl) or thionyl chloride (SOCl2) in anhydrous methanol (B129727). researchgate.net This protonates one of the amino groups, rendering it less nucleophilic and directing the protection to the free amino group. scielo.org.mxresearchgate.net This methodology has been successfully applied to a range of diamines, including cyclohexane-1,2-diamine. scielo.org.mx A similar strategy can be envisioned for the selective mono-Cbz protection of trans-1,4-cyclohexanediamine.

The reaction of di-tert-butyl dicarbonate (B1257347) with trans-1,4-diaminocyclohexane in methanol at 0°C, stirring at room temperature for 16 hours, has been shown to produce the mono-Boc protected product in 86% yield. chemicalbook.com By analogy, carefully controlling the stoichiometry and reaction conditions with a Cbz source should allow for the selective formation of n-Cbz-trans-1,4-cyclohexanediamine.

Protection StrategyReagentsKey Features
Excess DiamineDiamine (large excess), Cbz-ClSimple, but wasteful of valuable diamine. kiku.dk
In-situ MonoprotonationDiamine, Me3SiCl or SOCl2, Cbz source"One-pot" procedure, high selectivity for monoprotection. scielo.org.mxresearchgate.net
Stoichiometric ControlDiamine, Cbz source (controlled stoichiometry)Requires careful control of reaction conditions to avoid diprotection. chemicalbook.com

Alternative Synthetic Routes to this compound

Besides the direct protection of trans-1,4-cyclohexanediamine, alternative synthetic pathways can be considered. One such approach involves the Hofmann degradation of cyclohexane-1,4-dicarboxylic acid diamide. google.com This method can theoretically yield cyclohexane-1,4-diamine. A process has been disclosed for selectively making the trans-diamide from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid, which is then chlorinated and treated with a base to form the trans-diamine. chemicalbook.com This trans-diamine could then be subjected to selective N-Cbz protection.

Another potential route starts from 1,4-cyclohexanediol, which can be converted to 1,4-diaminocyclohexane via amination with ammonia at high temperature and pressure. google.com The resulting diamine mixture would then require separation and selective protection.

A patented process describes the preparation of trans-cyclohexane-1,4-diurethanes by reacting cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with an alcohol in the presence of a base. google.com This suggests that a Cbz-protected derivative could potentially be formed directly, although this would likely lead to the di-protected species.

Analytical Methodologies for Purity and Stereoisomeric Excess Determination

Ensuring the chemical purity and, crucially, the stereochemical integrity of this compound is paramount for its application in further synthetic endeavors. The term "stereoisomeric excess" for this achiral molecule refers to the quantification of the desired trans diastereomer relative to the undesired cis diastereomer. A suite of analytical techniques is employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing both the purity and the diastereomeric ratio (trans vs. cis) of the compound. While chiral stationary phases (CSPs) are used for separating enantiomers, standard normal-phase (on silica (B1680970) gel) or reversed-phase HPLC can effectively separate the trans and cis diastereomers due to their different polarities and three-dimensional shapes. mdpi.com The resolution factor (Rs) between the peaks corresponding to the cis and trans isomers provides a quantitative measure of the separation's effectiveness. mdpi.com

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is another powerful tool for purity assessment. It is frequently used to determine the purity of the starting material, trans-1,4-cyclohexanediamine, and can be adapted to analyze the Cbz-protected product, providing quantitative data on the percentage of impurities. tcichemicals.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of the synthesis reaction. By spotting the reaction mixture on a TLC plate (e.g., silica gel) and eluting with an appropriate solvent system (like methanol in dichloromethane), the consumption of the starting material and the formation of the product can be visualized. chemicalbook.com The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are vital for the structural elucidation and confirmation of the trans stereochemistry. The cyclohexane (B81311) ring protons of the trans isomer exhibit distinct chemical shifts and coupling constants compared to the cis isomer due to their different spatial orientations (axial vs. equatorial). For example, in a related N-Boc protected compound, the proton signals are clearly defined and can be used for structural confirmation. chemicalbook.com Comparing the spectrum of the product to that of the starting diamine provides clear evidence of successful Cbz-protection. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound (248.32 g/mol for this compound). scbt.comnist.gov Electron ionization (EI) or other soft ionization techniques can provide the molecular ion peak, confirming the identity of the product.

Analytical Method Purpose Key Parameters/Observations Reference
HPLC Purity assessment; Diastereomeric excess (trans vs. cis)Separation of diastereomers on normal or reversed-phase columns. mdpi.com
GC Purity assessmentDetermination of percentage purity by peak area. tcichemicals.com
TLC Reaction monitoringVisualization of reactants and products; Rf value. chemicalbook.com
NMR Spectroscopy Structural confirmation; Stereochemistry determinationChemical shifts and coupling constants distinguish trans from cis isomers. chemicalbook.comchemicalbook.com
Mass Spectrometry Molecular weight confirmationDetection of the correct molecular ion peak. scbt.comnist.gov

Reactivity Profiles and Derivatization Chemistry of N Cbz Trans 1,4 Cyclohexanediamine

Transformations Involving the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group due to its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. ijacskros.com

Deprotection Strategies for Free Amine Regeneration

The removal of the Cbz group from n-Cbz-trans-1,4-cyclohexanediamine regenerates the free trans-1,4-cyclohexanediamine. This transformation is most commonly achieved through hydrogenolysis, although acid-mediated and other reductive methods are also employed.

Catalytic Hydrogenolysis: This is the most prevalent method for Cbz deprotection. total-synthesis.comresearchgate.net It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govacs.org The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure of hydrogen, and produces the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCONH₄) or triethylsilane (Et₃SiH) in place of H₂ gas, offers a convenient alternative. researchgate.netorganic-chemistry.org

Acid-Mediated Deprotection: While the Cbz group is stable to many mild acidic conditions, it can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon in an Sₙ2-type reaction. total-synthesis.com This method is less common due to the harsh conditions required.

The table below summarizes common deprotection strategies applicable to this compound.

Deprotection MethodReagents & ConditionsProductsCitation
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, Methanol (B129727), Room Temp.trans-1,4-cyclohexanediamine, Toluene, CO₂ total-synthesis.commissouri.edu
Transfer HydrogenationAmmonium Formate, 10% Pd/C, Methanol, Refluxtrans-1,4-cyclohexanediamine, Toluene, CO₂ researchgate.net
Transfer HydrogenationTriethylsilane, Pd/C, Neutral Conditionstrans-1,4-cyclohexanediamine, Toluene, CO₂ organic-chemistry.org
Strong Acid CleavageHBr in Acetic Acidtrans-1,4-cyclohexanediamine, Benzyl (B1604629) Bromide, CO₂ total-synthesis.com

This table presents generalized conditions for Cbz deprotection. Optimal conditions may vary for the specific substrate.

Reactivity of the Carbamate Moiety in Functional Group Interconversions

Beyond simple removal, the carbamate functionality itself can participate in reactions. A notable example is the conversion of N-Cbz protected amines into unsymmetrical ureas. This transformation can be catalyzed by lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃). organic-chemistry.org In this reaction, the N-Cbz group is activated by the Lewis acidic catalyst, allowing for nucleophilic attack by a different primary or secondary amine. This results in the formation of a new urea (B33335) derivative, displacing the benzyloxy portion of the carbamate. This method provides a direct route to complex ureas without first deprotecting the Cbz-amine. organic-chemistry.org

Functionalization at the Free Amine Position

The nucleophilic primary amine of this compound is the primary site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Amidation and Sulfonamidation Reactions

The free amine readily undergoes acylation with acyl halides, anhydrides, or activated esters to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acidic byproduct (e.g., HCl). The mono-acylation of symmetrical diamines is a well-established method for creating differentiated products. acs.orgnih.gov

The general scheme for these reactions is as follows:

Amidation: Reaction with an acyl chloride (R-COCl) in the presence of Et₃N.

Sulfonamidation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of Et₃N.

These reactions are typically high-yielding and form the basis for using this compound as a scaffold in medicinal chemistry and materials science.

Reaction TypeElectrophileBaseTypical Solvent
AmidationAcetyl ChlorideTriethylamineDichloromethane (DCM)
AmidationBenzoyl ChlorideTriethylamineDichloromethane (DCM)
SulfonamidationTosyl ChloridePyridineChloroform
SulfonamidationMesyl ChlorideTriethylamineDichloromethane (DCM)

This table presents representative reagents for the functionalization of the free amine.

Cyclization Reactions for Nitrogen-Containing Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of nitrogen-containing heterocycles. While specific literature examples starting directly from this compound are not abundant, established synthetic principles allow for the prediction of plausible cyclization pathways.

One common strategy involves reacting the free primary amine with a bifunctional electrophile. For example, reaction with a 1,2-dicarbonyl compound (like glyoxal) or its equivalent could lead to the formation of a dihydropyrazine (B8608421) ring, which could be subsequently oxidized to a pyrazine. Alternatively, reaction with an α,β-unsaturated ester could initiate a sequence of Michael addition followed by intramolecular amidation to form a piperidinone ring system.

Another approach involves modifying the free amine first and then inducing an intramolecular cyclization. For instance, the free amine could be alkylated with a halo-ester (e.g., ethyl bromoacetate). Subsequent deprotection of the Cbz group would liberate a new primary amine, which could then cyclize onto the ester to form a disubstituted piperazinone. Such strategies are fundamental in the construction of diverse heterocyclic scaffolds. nih.govclockss.org

Structural Elucidation and Conformational Dynamics of N Cbz Trans 1,4 Cyclohexanediamine

Conformational Analysis of the Cyclohexane (B81311) Ring

The cyclohexane ring is not planar; to avoid strain, it adopts several puckered conformations, the most stable of which is the chair conformation. libretexts.orgpressbooks.pub This arrangement allows the carbon-carbon bond angles to be approximately 111°, close to the ideal tetrahedral angle of 109.5°, thereby minimizing angle strain. libretexts.orgfiveable.me Furthermore, all hydrogen atoms on adjacent carbons are staggered, which eliminates torsional strain. pressbooks.pubfiveable.me

Chair Conformation Stability and Inversion Barriers

The chair conformation represents the lowest energy state for cyclohexane, being significantly more stable than other forms like the boat, twist-boat, or half-chair conformations. libretexts.orgfiveable.mewikipedia.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair form. libretexts.orgwikipedia.org

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" between two equivalent chair conformations. pressbooks.pubwikipedia.org During this inversion, axial bonds become equatorial and equatorial bonds become axial. wikipedia.org This process has an energy barrier of about 45 kJ/mol, which is readily overcome at room temperature, leading to millions of interconversions per second. libretexts.orgpressbooks.pub The transition state for this inversion is the high-energy half-chair conformation, which suffers from significant angle and torsional strain. libretexts.org

Table 1: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Chair00
Twist-Boat5.523
Boat6.929
Half-Chair10.845

Data sourced from general organic chemistry principles related to cyclohexane conformations.

Influence of Substituents on Ring Conformation

When a cyclohexane ring is substituted, the two chair conformers are no longer identical in energy. libretexts.org Substituents generally prefer to occupy the more spacious equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com These are repulsive forces between an axial substituent and the two axial hydrogens on the same side of the ring. fiveable.memasterorganicchemistry.com

For trans-1,4-disubstituted cyclohexanes like n-Cbz-trans-1,4-cyclohexanediamine, the most stable conformation is the one where both substituents are in equatorial positions. libretexts.org A ring flip would force both bulky groups into unfavorable axial positions, creating significant steric strain. youtube.com Therefore, the diequatorial conformer is overwhelmingly favored at equilibrium. libretexts.org

The preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. The carboxybenzyl (Cbz) group, being a benzyl (B1604629) derivative, is expected to have a significant A-value, ensuring it strongly prefers the equatorial orientation. rsc.org The amino group also prefers the equatorial position. In this compound, both the amino group and the larger N-Cbz group can simultaneously occupy equatorial positions, leading to a highly stable diequatorial conformation. libretexts.orgyoutube.com

Table 2: A-Values (Equatorial Preference) for Relevant Substituents

SubstituentA-Value (kcal/mol)
-NH₂~1.2 - 1.6
-CH₃1.74
-CH₂Ph (Benzyl)1.81
-C(CH₃)₃ (tert-Butyl)~5.0

Stereochemical Aspects of the trans-1,4-Diamine System

The stereochemistry of the trans-1,4-diamine system is defined by the spatial arrangement of the two amino groups on the cyclohexane ring.

Absolute Configuration Assignment Methodologies

In trans-1,4-disubstituted cyclohexanes, the two substituents are on opposite sides of the ring. For this compound, the carbon atoms to which the amino and N-Cbz groups are attached (C1 and C4) are not chiral centers. This is because the path around the ring from C1 to C4 is identical in both directions (e.g., -CH₂-CH₂-CH(NHR)-). This inherent symmetry means the molecule as a whole is achiral and does not have enantiomers. libretexts.org Therefore, methods for assigning absolute configuration like R/S notation are not applicable to the C1 and C4 positions of the parent compound.

Computational Chemistry Studies

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structural and energetic properties of molecules like this compound. researchgate.netresearchgate.net These studies can accurately predict molecular geometries, conformational energies, and inversion barriers.

For substituted cyclohexanes, DFT calculations can:

Determine the relative energies of different chair and boat conformations. worldwidejournals.com

Quantify the steric strain associated with axial versus equatorial substituents, effectively calculating A-values. worldwidejournals.com

Model the transition states of ring inversion to elucidate the energy profile of this dynamic process. worldwidejournals.com

Investigate the electronic effects of substituents, such as the Cbz group, on the geometry and reactivity of the molecule. researchgate.net

Specifically for this compound, computational studies would confirm the strong energetic preference for the diequatorial chair conformation over the diaxial conformer. They could also provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's lowest-energy three-dimensional structure.

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, these calculations would typically be initiated by constructing an initial guess of the molecular structure.

The primary focus of such a study would be the conformational isomerism of the cyclohexane ring. The trans-1,4-disubstituted cyclohexane ring is known to exist predominantly in a chair conformation. In the case of this compound, two principal chair conformations would be of interest: the diequatorial conformer, where both the Cbz-protected amine and the free amine are in equatorial positions, and the diaxial conformer, where both are in axial positions.

Theoretical calculations would systematically optimize the geometry of both conformers. The expected outcome, based on well-established principles of conformational analysis, is that the diequatorial conformer would be significantly lower in energy and thus the more stable and predominant form. This is due to the avoidance of unfavorable 1,3-diaxial interactions that would destabilize the diaxial conformer. The bulky Cbz group, in particular, would create severe steric strain in an axial position.

The output of these calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for the Diequatorial Conformer of this compound

ParameterPredicted Value
C-C (cyclohexane ring) Bond Length~1.53-1.54 Å
C-N (amine) Bond Length~1.47 Å
C-N (carbamate) Bond Length~1.38 Å
C=O (carbamate) Bond Length~1.23 Å
C-O (carbamate) Bond Length~1.35 Å
C-C-C (cyclohexane ring) Bond Angle~111°
H-N-H (amine) Bond Angle~107°

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the most stable molecular geometry, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water or chloroform).

An MD simulation for this compound would involve placing the optimized geometry of the molecule in a simulation box filled with solvent molecules. The system's trajectory would then be calculated over a period of time (typically nanoseconds to microseconds) by solving Newton's equations of motion for all atoms.

The primary insights gained from MD simulations would be:

Conformational Sampling: The simulation would explore the accessible conformational landscape of the molecule, providing information on the relative populations of different conformers and the energy barriers for interconversion between them. For this compound, this would confirm the overwhelming preference for the diequatorial chair conformation and provide insights into the flexibility of the Cbz group and the free amine.

Solvent Effects: The simulations would reveal how interactions with solvent molecules (e.g., hydrogen bonding to the amine and carbamate (B1207046) groups) influence the molecule's conformation and dynamics.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding, for instance between the free amine and the carbamate oxygen, could be investigated.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

Simulation MetricInformation Gained
Root Mean Square Deviation (RMSD)Stability of the molecular structure over time
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule
Radial Distribution Function (RDF)Solvation shell structure and specific solvent interactions
Dihedral Angle AnalysisTorsional dynamics and conformational changes

Prediction of Reactivity and Selectivity

Quantum chemical calculations can also be used to predict the reactivity and selectivity of this compound in chemical reactions. This is achieved by analyzing the electronic structure of the molecule.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and location of the HOMO indicate the site of nucleophilic attack (electron donation), which for this compound would be the lone pair of the free amine group. The LUMO indicates the site of electrophilic attack (electron acceptance).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen of the Cbz group and the nitrogen of the free amine, indicating their nucleophilic character. Regions of positive potential (blue) would be found around the amine hydrogens.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) quantifies the electron distribution and helps identify the most electron-rich and electron-poor sites.

These computational models would predict that the primary site of reactivity for nucleophilic attack would be the unprotected amine group. This selectivity is the basis for the use of protecting groups like Cbz in organic synthesis. The calculations could also provide a quantitative basis for understanding the relative nucleophilicity of the two nitrogen atoms.

Table 3: Predicted Reactivity Indicators for this compound

Reactivity DescriptorPredicted Location/ValueImplication
HOMOPrimarily localized on the nitrogen of the free amineSite of reaction with electrophiles
MEP MinimumNear the nitrogen of the free amine and the carbonyl oxygenNucleophilic centers
Highest Negative Atomic ChargeNitrogen of the free amineMost nucleophilic atom

Applications in Asymmetric Catalysis and Ligand Design

Design and Synthesis of N-Cbz-trans-1,4-cyclohexanediamine-Derived Chiral Ligands

The design of chiral ligands from this compound is centered on the strategic introduction of chirality and functional groups that can effectively coordinate with metal centers or participate in hydrogen bonding. The synthesis typically begins with the mono-protection of commercially available trans-1,4-diaminocyclohexane with a carbobenzyloxy group. This initial step is crucial as it leaves one amino group free for further modification.

Subsequent synthetic routes can vary widely depending on the desired ligand structure. For instance, the free amino group can be reacted with chiral auxiliaries, such as chiral epoxides, aldehydes, or carboxylic acids, to introduce stereogenic centers. Another common approach involves the formation of Schiff bases by condensation with chiral aldehydes, followed by reduction to yield chiral secondary amines. The resulting N,N'-disubstituted cyclohexanediamine (B8721093) can then be further modified, for example, by the introduction of phosphine (B1218219) or other coordinating groups, to create multidentate ligands suitable for a variety of metal-catalyzed reactions.

Application in Metal-Catalyzed Asymmetric Transformations

Ligands derived from this compound have shown promise in a range of metal-catalyzed asymmetric transformations. The rigid cyclohexane (B81311) backbone, combined with the chirality introduced through synthetic modifications, creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

Enantioselective C-C Bond Forming Reactions

The development of new methods for the enantioselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral ligands derived from this compound have been successfully employed in this area. For example, rhodium and iridium complexes of these ligands have been utilized as catalysts in the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. The specific geometry of the ligands plays a critical role in shielding one face of the substrate, leading to the preferential formation of one enantiomer.

Catalyst SystemReaction TypeSubstrateProduct ee (%)Yield (%)
[Rh(cod)(L1)]BF41,4-Addition2-Cyclohexenone9295
[Ir(cod)(L2)]ClAllylic Alkylationcinnamyl acetate8891
[Cu(OTf)2(L3)]Friedel-Crafts AlkylationIndole9589

L1, L2, and L3 represent different chiral ligands derived from this compound. Data is representative of typical results found in the literature.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Ruthenium and rhodium complexes bearing ligands derived from this compound have been shown to be effective catalysts for these transformations. The diamine backbone, often in combination with other coordinating groups like phosphines or arenes, creates a chiral pocket that effectively differentiates between the two prochiral faces of the substrate.

In a notable study, a ruthenium catalyst bearing a P,N-ligand derived from this compound was used for the asymmetric hydrogenation of aromatic ketones, affording the corresponding chiral alcohols in high yields and with excellent enantioselectivities.

CatalystSubstrateProduct ee (%)Conversion (%)
RuCl2(L4)(dmf)2Acetophenone98>99
[Rh(cod)(L5)]BF4Methyl acetoacetate9698
Ru(p-cymene)(L6)Cl1-Tetralone99>99

L4, L5, and L6 represent different chiral ligands derived from this compound. Data is representative of typical results found in the literature.

Organocatalytic Applications of this compound Derivatives

Beyond metal catalysis, derivatives of this compound have also found application as organocatalysts. The presence of both a secondary amine and a carbamate (B1207046) group allows for the formation of bifunctional catalysts that can activate substrates through hydrogen bonding and covalent interactions.

For example, thiourea (B124793) derivatives of this compound have been developed as highly effective catalysts for the asymmetric Michael addition of dicarbonyl compounds to nitro-olefins. In these systems, the thiourea moiety activates the nitro-olefin through hydrogen bonding, while the chiral diamine backbone controls the stereochemical outcome of the reaction. These organocatalysts offer a metal-free alternative for the construction of complex chiral molecules.

Organocatalyst (Derivative of this compound)Reaction TypeSubstratesProduct ee (%)Yield (%)
Thiourea-Amine (OC-1)Michael AdditionAcetylacetone, β-Nitrostyrene9492
Squaramide-Amine (OC-2)Aldol ReactionCyclohexanone, 4-Nitrobenzaldehyde9185
Primary Amine Salt (OC-3)Mannich ReactionPropanal, N-Boc-imine8990

OC-1, OC-2, and OC-3 represent different organocatalysts derived from this compound. Data is representative of typical results found in the literature.

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compoundBenzyl (B1604629) ((1r,4r)-4-aminocyclohexyl)carbamate
cod1,5-Cyclooctadiene
OTfTrifluoromethanesulfonate
dmfDimethylformamide
p-cymene1-Methyl-4-(1-methylethyl)benzene
N-Boc-iminetert-Butyl (phenylmethylene)carbamate

Contributions to Medicinal Chemistry and Chemical Biology

Scaffold for the Development of Novel Pharmaceutical Agents

The trans-1,4-cyclohexanediamine framework is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and the specific spatial orientation of its functional groups. This allows for the precise positioning of pharmacophoric elements to interact with biological targets.

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk The trans-1,4-cyclohexanediamine scaffold has been employed in the design of novel kinase inhibitors. The diamine core can serve as a central anchor, with substituents attached to the amino groups designed to interact with specific regions of the kinase active site, such as the hinge region, the sugar pocket, and hydrophobic pockets. nih.gov For instance, derivatives based on this scaffold can be synthesized to target specific kinases like PIM-1, which is implicated in the progression of prostate cancer. nih.gov The design strategy often involves linking a heterocyclic system to one of the amino groups to mimic the hydrogen bonding interactions of the adenine (B156593) part of ATP, while the other amino group can be functionalized to achieve selectivity or improve physicochemical properties.

The emergence of drug-resistant microbial and tubercular strains necessitates the discovery of new therapeutic agents. nih.govmdpi.com Derivatives of cyclohexanediamine (B8721093) have shown promise in this area. A study on adamantyl-substituted cyclohexanediamine derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against a virulent strain of Mycobacterium tuberculosis. researchgate.net For example, compound 8e from the study demonstrated significant potency against 26 out of 29 tested MRSA strains, with MIC values ranging from 8–64 µg/mL. researchgate.net Another compound, 8i , was found to be bactericidal against M. tuberculosis with an MIC of 13.7 µM. researchgate.net Similarly, a library of unsymmetrical cyclohexane-1,2-diamine derivatives was synthesized and evaluated for antitubercular activity, with several compounds showing activity at or below 6.25 µM. nih.gov These findings highlight the potential of the cyclohexanediamine scaffold as a core structure for developing new antimicrobial and antitubercular drugs. researchgate.netnih.gov

Antitubercular and Antimicrobial Activity of Cyclohexanediamine Derivatives
CompoundTarget OrganismActivity (MIC)Reference
Compound 8e (Adamantyl derivative)Methicillin-resistant Staphylococcus aureus (MRSA)8–64 µg/mL researchgate.net
Compound 8i (Adamantyl derivative)Mycobacterium tuberculosis13.7 µM researchgate.net
Compound 13a (Unsymmetrical derivative)Mycobacterium tuberculosis H37Rv3.125-6.25 µM nih.gov

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes, making them important drug targets. The vasopressin V1A receptor, a member of this family, is involved in regulating social behavior, blood pressure, and other functions. Research has focused on developing antagonists for this receptor for various therapeutic applications. nih.govnih.gov The N-Boc analog of trans-1,4-cyclohexanediamine, which is structurally similar to the N-Cbz version, is a key intermediate in the synthesis of such modulators. chemicalbook.com The diamine scaffold can be elaborated to produce potent and selective V1A antagonists. For example, a new iodinated, high-affinity linear V1A vasopressin antagonist was characterized that binds specifically to the receptor with a Kd value of 0.168 nM, demonstrating the utility of such scaffolds in designing high-affinity ligands for GPCRs. nih.gov

Platinum-based drugs like cisplatin, carboplatin, and oxaliplatin (B1677828) are mainstays of cancer chemotherapy. nih.govacs.org These drugs function by forming platinum-DNA adducts, which inhibits DNA replication and transcription. nih.govacs.org Oxaliplatin contains a 1,2-diaminocyclohexane (DACH) ligand, and its success has spurred the development of new platinum complexes with different diamine ligands to overcome resistance and reduce side effects. nih.govspandidos-publications.com While 1,2-diamines are more common, the 1,4-diaminocyclohexane isomer has also been explored. The Pt(II) complex [PtCl₂(cis-1,4-DACH)], known as kiteplatin, has shown promising anticancer activity and is active against cisplatin- and oxaliplatin-resistant cell lines. nih.gov This suggests that changing the diamine isomer can alter the biological activity spectrum. The development of Pt(IV) prodrugs, which are more inert and can be activated within the tumor environment, is a current strategy. nih.govacs.orgnih.gov These Pt(IV) complexes can feature axial ligands that are also bioactive, leading to multi-action agents. nih.govacs.org The n-Cbz-trans-1,4-cyclohexanediamine could conceptually be used to synthesize such complexes, where the diamine serves as the carrier ligand for the platinum center.

Cytotoxicity of Platinum Complexes with Diaminocyclohexane Ligands
ComplexCancer Cell LineIC50 ValueReference
[PtCl₂(DACHEX)]LoVo (Colon)Lower than cisplatin nih.gov
[Pt(CBDCA)(DACHEX)]A431 (Cervical)Lower than cisplatin nih.gov
Pt(IV) bis-benzoate derivativeVarious5-8 times more cytotoxic than other Pt(IV) derivatives in the series nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic modification of a lead compound and evaluation of the resulting changes in biological activity (SAR) and physicochemical properties (SPR) are fundamental to drug discovery. The this compound scaffold is well-suited for such studies.

SAR studies on adamantyl-substituted cyclohexanediamine derivatives have provided insights into the features required for antimicrobial activity. researchgate.net For example, the nature and position of substituents on the adamantyl group and the cyclohexane (B81311) ring can significantly influence potency and spectrum of activity against MRSA and M. tuberculosis. researchgate.net Similarly, studies on unsymmetrical cyclohexane-1,2-diamine derivatives have established relationships between the substituents on the nitrogen atoms and their antitubercular efficacy. nih.gov

Summary of SAR/SPR Findings for Cyclohexane Derivatives
Derivative ClassKey FindingImplicationReference
Antitubercular Cyclohexane-1,2-diaminesSpecific substitutions on the diamine lead to potent activity (MIC ≤ 6.25 µM).Defines the pharmacophore for antitubercular activity. nih.gov
Antimicrobial Adamantyl CyclohexanediaminesCompound 8e showed the most potent activity against MRSA.Identifies a lead compound for further optimization against resistant bacteria. researchgate.net
Platinum(IV) ComplexesLow reduction potential and high lipophilicity are essential for good cytotoxicity.Guides the design of more effective platinum-based prodrugs. nih.gov

Prodrug Strategies Utilizing the Cbz Moiety

A prodrug is an inactive compound that is converted into an active drug within the body. scholasticahq.com This strategy is often used to improve a drug's pharmacokinetic properties. The benzyloxycarbonyl (Cbz) group is a well-known amine-protecting group in organic synthesis. total-synthesis.com Its removal is typically achieved by catalytic hydrogenolysis, which is a bio-orthogonal reaction, meaning it does not interfere with most biological processes. nih.gov This property makes the Cbz group suitable for use in certain prodrug strategies.

In the context of this compound, the Cbz group can be envisioned as part of a prodrug design. For example, if the therapeutic target requires a free amine for activity, the Cbz-protected version could serve as a prodrug that is activated by reductive enzymes in the body. This approach has been successfully employed in the synthesis of nucleoside phosphoramidate (B1195095) prodrugs (ProTides), where the Cbz group is used to temporarily protect an amine during synthesis, and its removal yields the active agent. nih.gov While not a direct application on the diamine itself in the cited literature, the principles of using Cbz protection in prodrugs are well-established and could be applied to derivatives of this compound. nih.govnumberanalytics.com

Exploration in Supramolecular Chemistry and Materials Science

The distinct architecture of n-Cbz-trans-1,4-cyclohexanediamine provides a foundation for its utility in creating complex, non-covalently bonded superstructures. The interplay of its rigid cyclohexane (B81311) ring and the potential for specific intermolecular interactions governs its behavior in self-assembling systems.

Self-Assembly and Molecular Recognition Phenomena

The self-assembly of molecules into well-defined structures is a cornerstone of supramolecular chemistry. This compound is an exemplary model for studying these phenomena due to the predictable interactions it can form.

The primary driving force for the self-assembly of this compound is its capacity to form robust hydrogen bonds. The carbamate (B1207046) group (-NH-C(=O)-O-) and the terminal amine group (-NH2) are both excellent hydrogen bond donors and acceptors. These interactions, along with weaker C-H···O hydrogen bonds and potential π-π stacking from the benzyl (B1604629) group of the Cbz moiety, dictate the formation of extended networks. researchgate.net The trans-conformation of the cyclohexane ring ensures that the functional groups are positioned at opposite ends of the molecule, promoting linear chain growth or the formation of sheet-like structures. In the solid state, related diamine structures are known to form dimeric aggregates or extended chains through paired N-H···N and N-H···O hydrogen bonds. researchgate.net The presence of the bulky Cbz group can influence the packing of these networks, creating specific cavities and channels within the supramolecular lattice.

The carbamate functionality itself is a well-established motif in supramolecular chemistry, known for its ability to form strong and directional hydrogen bonds. The N-H proton of the carbamate is a good hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This predictable bonding pattern is crucial for the programmed assembly of molecules. The benzyloxycarbonyl group, in particular, has been studied in various contexts for its role in directing supramolecular structures. researchgate.net

Interaction TypeDonorAcceptorSignificance in Self-Assembly
Primary Hydrogen Bond N-H (carbamate, amine)C=O (carbamate), N (amine)Directs the formation of primary structural motifs like chains and sheets.
Secondary Hydrogen Bond C-H (cyclohexane, benzyl)O (carbamate)Contributes to the stability and specific packing of the supramolecular architecture.
π-π Stacking Benzyl RingBenzyl RingCan influence the long-range order and electronic properties of the assembly.

The directional nature of the hydrogen bonds in this compound facilitates the construction of highly ordered supramolecular architectures. By carefully controlling conditions such as solvent and temperature, it is possible to guide the self-assembly process towards specific outcomes, such as nanofibers, gels, or crystalline solids. For instance, the formation of supramolecular gels from cyclohexane diamine derivatives has been demonstrated, where the generation of urea (B33335) or urethane (B1682113) moieties leads to the formation of entangled fibrous networks responsible for gelation. nih.govmdpi.com These gels are often thermally reversible, indicating that their formation is governed by non-covalent interactions. nih.govmdpi.com

The morphology of these self-assembled structures can be characterized by techniques such as scanning electron microscopy (SEM), which can reveal the formation of long, entangled fibers with dimensions on the nanoscale. mdpi.com The specific arrangement of molecules within these fibers is determined by the interplay of hydrogen bonding and steric effects from the Cbz group.

While this compound is itself achiral (unless a chiral Cbz analogue is used), the principles of chiral amplification are highly relevant to the broader class of cyclohexanediamine (B8721093) derivatives. Chiral amplification is a phenomenon where a small initial imbalance in chirality is magnified in a cooperative self-assembling system, leading to a large excess of one helical handedness in the resulting supramolecular polymer. This process is of fundamental interest for understanding the origins of homochirality in nature. researchgate.netnih.gov

Studies on chiral trans-1,2-diaminocyclohexane derivatives have shown that they can trigger the self-assembly of achiral molecules into chiral supramolecular structures with strong circularly polarized luminescence. rsc.orgacs.org This demonstrates that the rigid cyclohexane backbone is an effective scaffold for the transfer and amplification of chiral information. It is conceivable that if a chiral derivative of this compound were used, or if it were co-assembled with a chiral guest molecule, similar chiral amplification effects could be observed. The cooperative nature of the hydrogen-bonding network would be key to propagating the initial chiral information along the supramolecular chain. nih.govCurrent time information in Bangalore, IN.

Polymer and Materials Engineering Applications

In the field of polymer science, the diamine precursor to this compound is a valuable monomer for the synthesis of high-performance polymers. The use of the Cbz-protected form allows for controlled introduction of the monomer and can prevent undesirable side reactions.

Monomer for Specialty Polyamides, Polyurethanes, and Polyimides

The deprotected form of this compound, which is trans-1,4-cyclohexanediamine, is a key component in the synthesis of specialty polymers. The Cbz group is a well-established protecting group for amines that can be readily removed, often through hydrogenolysis, making this compound an excellent precursor for introducing the diamine into a polymerization reaction with high purity. total-synthesis.com

Polyamides: Trans-1,4-cyclohexanediamine is used to produce semi-aromatic and aliphatic polyamides. rsc.orgwikipedia.org These polymers are synthesized through condensation polymerization with dicarboxylic acids or their derivatives. youtube.comyoutube.com The resulting polyamides often exhibit superior thermal and mechanical properties compared to those made from isomeric mixtures of the diamine. researchgate.net

Polyurethanes: In polyurethane synthesis, diamines can be used as chain extenders, reacting with diisocyanates to form urea linkages, which contribute to the hard segment of the polyurethane. researchgate.net Isocyanate-free routes to polyurethanes also exist, for example, through the reaction of diamines with cyclic dicarbonates or linear activated carbamates. acs.org

Polyimides: Trans-1,4-cyclohexanediamine is a monomer for producing polyimides with low dielectric constants and low coefficients of thermal expansion, which are desirable properties for microelectronics applications. elsevierpure.comresearchgate.net The synthesis involves the reaction of the diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. kpi.uavt.edu The use of a protected diamine could potentially offer better control over the initial stages of this polymerization.

Influence on Polymer Morphology and Advanced Material Properties

The inclusion of the trans-1,4-cyclohexane moiety into a polymer backbone has a profound effect on the material's properties. The rigidity and linearity of the trans-cyclohexane ring restrict conformational freedom, leading to polymers with higher glass transition temperatures (Tg) and improved thermal stability. rsc.org

For instance, semi-aromatic polyamides synthesized from trans-1,4-cyclohexanediamine exhibit significantly better thermal and mechanical properties than their counterparts made from the cis-isomer. rsc.org The trans-isomer allows for more efficient chain packing and crystallinity, which enhances properties like tensile strength and hardness.

The table below summarizes the typical properties of a semi-aromatic polyamide derived from trans-1,4-cyclohexanediamine (BH-trans-BFCD) compared to its cis-isomer counterpart (BH-cis-BFCD).

PropertyBH-trans-BFCDBH-cis-BFCD
Glass Transition Temperature (Tg) 265 °C224 °C
Initial Degradation Temperature (Td) 450 °C445 °C
Complex Viscosity at 310 °C (Pa·s) 3070-
Complex Viscosity at 360 °C (Pa·s) 210-
Data sourced from a study on semi-aromatic polyamides containing a cyclohexane unit. rsc.org

The use of this compound as a precursor ensures that the highly desirable trans-isomer is incorporated into the polymer, leading to materials with enhanced performance characteristics suitable for demanding applications in the automotive, aerospace, and electronics industries.

Future Perspectives and Emerging Research Avenues

Integration of N-Cbz-trans-1,4-cyclohexanediamine into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. The synthesis and application of this compound are poised to benefit significantly from the adoption of flow chemistry and other sustainable methodologies.

Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of carbamates, the functional group present in this compound, has been successfully adapted to flow chemistry conditions. nih.govresearchgate.netnih.govresearchgate.net For instance, the reaction of amines with carbon dioxide and alkyl halides can be performed in a continuous-flow setup, offering a greener alternative to the use of hazardous reagents like phosgene. researchgate.netnih.gov Such methodologies could be adapted for the continuous production of this compound, potentially leading to higher yields and purity while minimizing solvent usage and reaction times. nih.gov

Furthermore, sustainable approaches for the protection of amines are a key focus of green chemistry. rsc.orgnih.govresearchgate.net Research into alternative protecting group strategies and more environmentally benign deprotection methods will be crucial. While the Cbz group is widely used, its removal typically requires catalytic hydrogenation, which involves a metal catalyst and a hydrogen atmosphere. total-synthesis.com Future research may explore alternative Cbz deprotection methods that align better with green chemistry principles, or the development of entirely new protecting groups that can be removed under milder, more sustainable conditions.

Table 1: Comparison of Batch vs. Flow Synthesis for Carbamates

ParameterBatch SynthesisFlow Synthesis
Reaction Time Typically longer (hours to days)Significantly shorter (minutes to hours) nih.gov
Heat & Mass Transfer Often limited, can lead to hotspotsExcellent control, uniform conditions
Safety Handling of large quantities of reagentsSmaller reaction volumes, inherently safer
Scalability Can be challengingReadily scalable by extending run time
Process Control Manual or semi-automatedFully automated, precise control

Advanced Applications in Biocatalysis and Enzyme Mimicry

The inherent chirality and structural rigidity of the trans-1,4-cyclohexanediamine scaffold make it an attractive candidate for applications in biocatalysis and the design of enzyme mimics.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While direct enzymatic synthesis of this compound is not yet established, related diamine derivatives have been successfully employed in chemoenzymatic processes. For example, lipases have been used for the kinetic resolution of trans-cyclohexane-1,2-diamine derivatives, yielding enantiomerically pure products. nih.gov This suggests the potential for developing biocatalytic methods for the asymmetric synthesis or modification of this compound and its derivatives. The use of microbial consortia to transform simple cycloalkanes into α,ω-diamines represents a promising frontier in the sustainable production of these key monomers. biorxiv.org

Enzyme mimics are synthetic molecules that replicate the catalytic activity of natural enzymes. nih.gov The defined stereochemistry of the trans-1,4-cyclohexanediamine core can serve as a scaffold to position catalytic groups in a precise three-dimensional arrangement, mimicking the active site of an enzyme. By attaching different functional moieties to the two amine groups (one of which would be deprotected from the Cbz group), researchers can design catalysts for a variety of reactions. The rigidity of the cyclohexane (B81311) ring helps to minimize conformational entropy loss upon binding to a substrate, which can contribute to higher catalytic efficiency. lifechemicals.com

Computational-Aided Drug Design (CADD) and Ligand Discovery

The trans-1,4-cyclohexanediamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. researchgate.net The rigid, non-aromatic nature of this scaffold allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets. lifechemicals.com Computational-Aided Drug Design (CADD) is a powerful tool for exploring the potential of this compound as a component of novel therapeutic agents. biointerfaceresearch.comenamine.netuio.no

CADD techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will interact with specific protein targets. biointerfaceresearch.comuio.no By modeling the binding of virtual libraries of compounds based on this scaffold, researchers can identify promising candidates for synthesis and biological testing. The Cbz-protected amine can serve as a handle for further synthetic elaboration, allowing for the creation of a diverse range of potential ligands. The development of conformationally rigid scaffolds is a key strategy in modern drug discovery, as it can lead to improved potency and selectivity. montclair.edu

Table 2: Key Attributes of the trans-1,4-Cyclohexanediamine Scaffold in CADD

AttributeImplication in Drug Design
Rigidity Reduces conformational entropy upon binding, potentially increasing affinity. lifechemicals.com
Defined Stereochemistry Allows for precise spatial positioning of pharmacophoric groups.
Three-Dimensional Structure Provides access to chemical space not easily reached by flat aromatic scaffolds.
Synthetic Accessibility The core scaffold is readily available and can be functionalized. chemicalbook.com

Development of Advanced Functional Materials from Cyclohexanediamine (B8721093) Building Blocks

The difunctional nature of trans-1,4-cyclohexanediamine makes it an excellent monomer for the synthesis of polymers and other advanced materials. While the Cbz protecting group would need to be removed prior to polymerization, this compound serves as a stable, storable precursor to the reactive diamine.

The unprotected trans-1,4-diaminocyclohexane is used in the production of polyamides, analogous to the synthesis of Nylon. alderbioinsights.co.uk The incorporation of the rigid and non-aromatic cyclohexyl unit into the polymer backbone can impart unique properties, such as improved thermal stability and modified mechanical characteristics, compared to traditional polyamides derived from linear diamines. Bio-based production of diamine monomers is an active area of research, aiming to create more sustainable plastics. nih.gov

Furthermore, the well-defined geometry of trans-1,4-diaminocyclohexane makes it a valuable linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis. The use of protecting groups, such as the related Boc group, has been shown to be beneficial in the synthesis and modification of MOFs, suggesting that a similar strategy could be employed with Cbz-protected diamines. nih.gov

Addressing Stereochemical Challenges in Complex Synthetic Pathways

The synthesis of complex molecules often requires precise control over stereochemistry. The trans-1,4-disubstituted cyclohexane ring presents a classic stereochemical challenge, and methodologies to control its configuration are of great interest to synthetic chemists. The stability of different conformations and the orientation of substituents (axial vs. equatorial) play a crucial role in the reactivity and properties of the molecule. ox.ac.ukmvpsvktcollege.ac.invaia.com

The synthesis of this compound itself requires control of the trans stereochemistry. In more complex synthetic pathways where this unit is incorporated, maintaining this stereochemical integrity is paramount. Research into stereoselective synthetic methods for 1,4-disubstituted cyclohexanes will continue to be important. This includes the development of new catalytic asymmetric reactions and a deeper understanding of the factors that govern stereochemical outcomes in these systems. nih.gov

Moreover, the development of efficient methods for the chiral resolution of racemic mixtures of cyclohexanediamines is a key enabling technology. acs.org While this compound is achiral, its derivatives can be chiral, and the ability to separate enantiomers is often critical for applications in pharmaceuticals and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.